2,5-Difluoro-3-nitrobenzaldehyde
Overview
Description
2,5-Difluoro-3-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3F2NO3 and a molecular weight of 187.1 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
2,5-Difluoro-3-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 2,5-difluorobenzaldehyde. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . Another method involves a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate . Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Difluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2,5-Difluoro-3-nitrobenzaldehyde has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-nitrobenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the overall biochemical pathway. The presence of the nitro group and fluorine atoms can influence the compound’s reactivity and interaction with molecular targets, such as proteins and nucleic acids .
Comparison with Similar Compounds
2,5-Difluoro-3-nitrobenzaldehyde can be compared with other similar compounds, such as:
2,4-Difluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Difluorobenzaldehyde: Has a different substitution pattern, affecting its chemical properties and reactivity.
2,5-Difluorobenzaldehyde: Similar structure but without the nitro group, leading to different applications and reactivity.
The uniqueness of this compound lies in the combination of the nitro group and fluorine atoms, which confer specific chemical properties and reactivity that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,5-difluoro-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHZJFNNDXXIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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